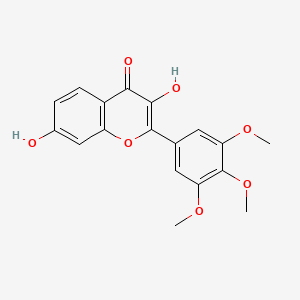
3,7-ジヒドロキシ-3',4',5'-トリメトキシフラボン
説明
3,7-Dihydroxy-3',4',5'-trimethoxyflavone (3,7-diHMF) is a naturally occurring plant flavonoid with a wide range of pharmacological activities. It is a major component of the root extract of the plant Polygonum cuspidatum, commonly known as Japanese knotweed. 3,7-diHMF has been extensively studied in the past two decades due to its potential therapeutic effects, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities.
科学的研究の応用
抗がん研究
この化合物は、その潜在的な抗がん特性について研究されてきました . 生物活性リガンドの細胞毒性活性を、MTTアッセイにより、ヒトがん細胞株A549およびMCF-7に対してin vitroで調べました . がん細胞株に対するドッキングおよびin vitro活性は、良好な結果を示しており、本リガンドのパフォーマンスは、より効果的な抗がん剤のための有望な方法です .
分光学的および計算化学的特性評価
化合物の分子構造、分光学的調査(フーリエ変換赤外分光法、FT-ラマン分光法、核磁気共鳴)、ならびに3-ヒドロキシ-3',4',5,7-テトラメトキシフラボン(3H7TMFN)のフロンティアエネルギーレベルおよび分子静電ポテンシャル(MEP)分析は、すべて密度汎関数理論(DFT)法を用いて調べられました .
化学反応性研究
3H7TMFNの化学反応性を、フロンティア軌道エネルギー、MEP表面マップ、光学的特性、化学記述子を含むDFT/PBEPBEアプローチを用いて研究しました .
分子ドッキング分析
この化合物の分子ドッキング分析が実施されました。これは、化合物が生物学的標的にどのように相互作用するかを理解する上で重要です .
抗炎症活性
3,7-ジヒドロキシ-3',4',5'-トリメトキシフラボンが属するフラボノイド化合物群であるポリメトキシフラボン(PMFs)は、その抗炎症活性について精力的に研究されてきました .
化学修飾の可能性
製薬的側面から、PMFsの化学修飾が行われており、アセチル化されたPMFs(Ac-PMFs)が得られ、それらの生物学的効果が強化されています .
作用機序
Target of Action
It is a hydroxyflavan , a class of compounds known to interact with various cellular targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone . .
生化学分析
Biochemical Properties
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can modulate cellular responses to external stimuli. Additionally, it interacts with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative damage. Furthermore, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. It also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. Additionally, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism also affects its bioavailability and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular and tissue distribution .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals. Its activity and function can be modulated by these localizations, affecting cellular processes such as gene expression, energy production, and protein synthesis .
特性
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGYVOYOVPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347275 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132594-09-3 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



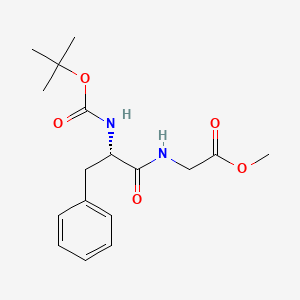
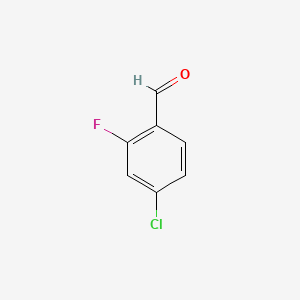
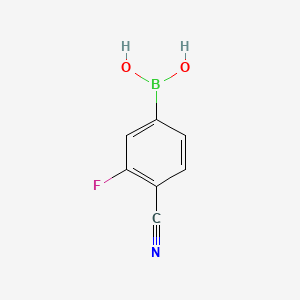
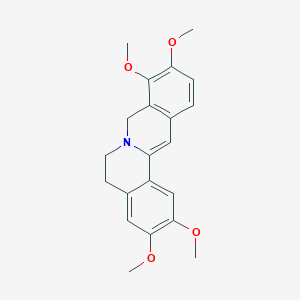
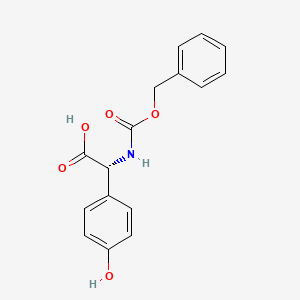
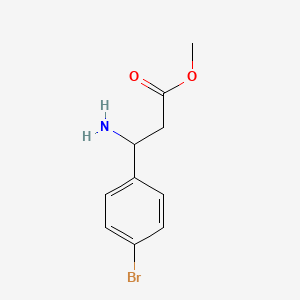

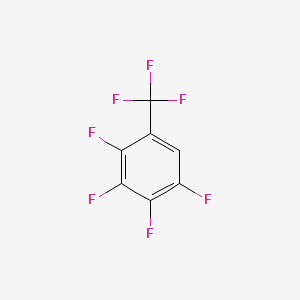
![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

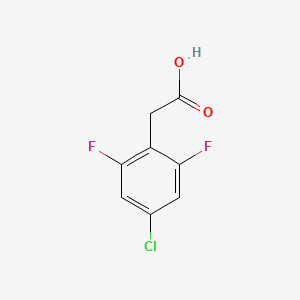

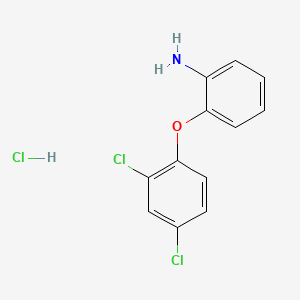
![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)